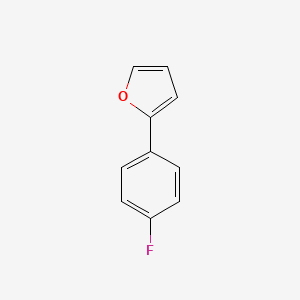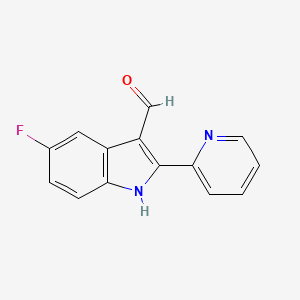
2-(苄氧基)乙基甲磺酸酯
概述
描述
2-(Benzyloxy)ethyl methanesulfonate is a chemical compound with the molecular formula C10H14O4S . It is also known by other names such as 2-phenylmethoxyethanol and methanesulfonicacid .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)ethyl methanesulfonate can be achieved from 2-Benzyloxyethanol and Methanesulfonyl chloride . The process involves the reaction of these two compounds to produce 2-(Benzyloxy)ethyl methanesulfonate .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)ethyl methanesulfonate consists of 10 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 230.28 g/mol .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that 2-(Benzyloxy)ethyl methanesulfonate may also exhibit similar reactivity.Physical And Chemical Properties Analysis
The boiling point of 2-(Benzyloxy)ethyl methanesulfonate is 120-125 °C at a pressure of 0.01 Torr . The predicted density of this compound is 1.218±0.06 g/cm3 .科学研究应用
合成应用
2-(苄氧基)乙基甲磺酸酯参与各种化学合成过程。例如:
苯并恶唑合成:甲磺酸是利用羧酸与原位生成的酰氯与 2-氨基苯酚合成 2-取代苯并恶唑的催化剂。该方法与各种取代基(如氯、溴、硝基和甲氧基等)兼容 (Kumar, Rudrawar, & Chakraborti, 2008)。
苯并噻唑合成:甲磺酸/SiO2 组合用于由羧酸合成 2-取代芳香族和脂肪族苯并噻唑。该过程因其简单性和使用各种羧酸而具有优势 (Sharghi & Asemani, 2009)。
催化应用
包括 2-(苄氧基)乙基甲磺酸酯在内的甲磺酸衍生物被用作各种反应中的催化剂:
烷基化催化剂:甲磺酸被用作长链烯烃与苯的亲电加成催化剂,在生产线性烷基苯方面显示出高选择性和效率 (Luong 等人,2004)。
氧化 C-H 键活化:开发了二氧化锰-甲磺酸体系,用于苄基醚和氨基甲酸酯与简单酮的直接偶联。该催化体系以其效率和环境友好性而著称 (Liu 等人,2013)。
分析和环境应用
甲磺酸及其衍生物在分析和环境方面也很重要:
微生物代谢:甲磺酸是硫生物地球化学循环中的一个关键中间体,并被各种好氧菌作为硫或能量来源进行代谢 (Kelly & Murrell, 1999)。
遗传毒性评估:在制药背景中,甲磺酸衍生物被评估为遗传毒性杂质。一项研究开发了一种高效液相色谱法来测定甲磺酸中的甲磺酸甲酯和乙磺酸乙酯 (Zhou 等人,2017)。
安全和危害
2-(Benzyloxy)ethyl methanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, germ cell mutagenicity, carcinogenicity, and reproductive toxicity . It is harmful if swallowed and may cause genetic defects and cancer . It is also suspected of damaging fertility .
作用机制
Target of Action
2-(Benzyloxy)ethyl methanesulfonate is an organic compound that is commonly used as a reagent and intermediate in organic synthesis . It is often used as a protecting group in different synthetic pathways .
Mode of Action
The compound interacts with its targets by acting as a protecting group. In organic synthesis, protecting groups are functional groups used to prevent certain reactions from occurring during the synthesis of a complex molecule . The protecting group can be selectively added and removed, allowing the chemist to control the reactivity of the molecule at different stages of the synthesis.
Biochemical Pathways
The specific biochemical pathways affected by 2-(Benzyloxy)ethyl methanesulfonate depend on the context of its use in organic synthesis. As a protecting group, it can be involved in a wide range of reactions, including nucleophilic substitutions and eliminations .
Result of Action
The molecular and cellular effects of 2-(Benzyloxy)ethyl methanesulfonate’s action are largely dependent on the specific context of its use in organic synthesis. As a protecting group, it allows for the selective manipulation of a molecule’s reactivity, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)ethyl methanesulfonate can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in a sealed, dry environment . Additionally, it should be handled under strict laboratory conditions, with appropriate protective equipment such as gloves and goggles . It should also be stored away from sources of ignition and oxidizing agents .
属性
IUPAC Name |
2-phenylmethoxyethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-15(11,12)14-8-7-13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFQQXCKZAOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)ethyl methanesulfonate | |
CAS RN |
58841-52-4 | |
| Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58841-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Benzyloxyethyl methanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTG76UUH3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

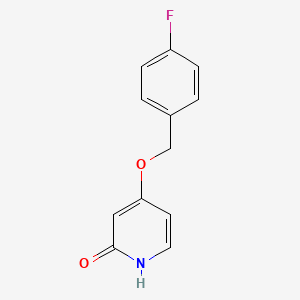
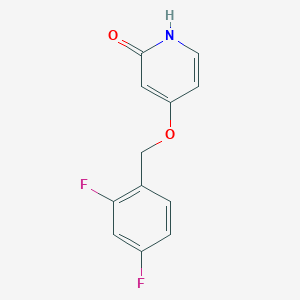
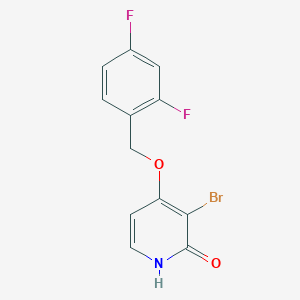
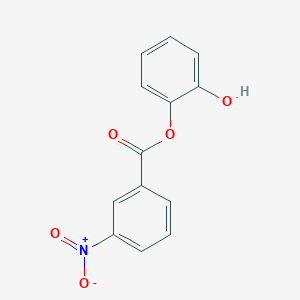
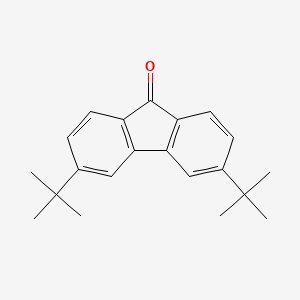
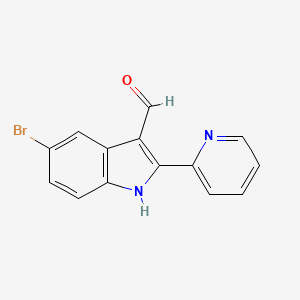
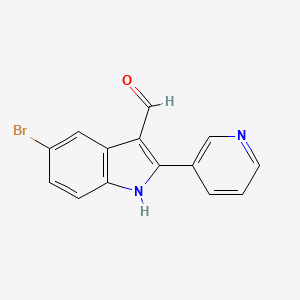

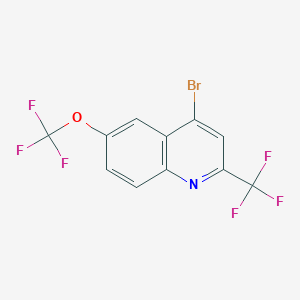
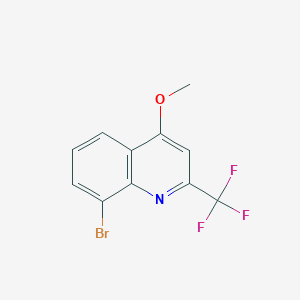
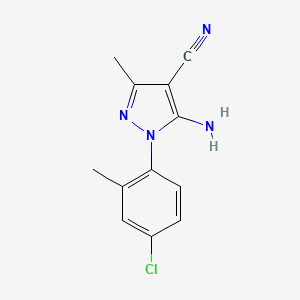
![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)
